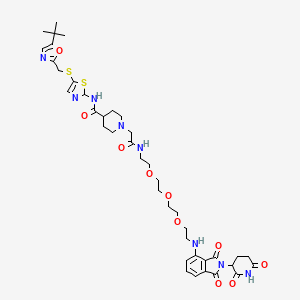
Thal-sns-032
Overview
Description
“Thal-sns-032” is a selective inhibitor and degrader of cyclin-dependent kinase 9 (CDK9). It links the CDK inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon .
Synthesis Analysis
“this compound” is a bifunctional molecule that uses PROTAC technology to promote degradation of the CDK9 protein . It is composed of a CDK-binding SNS-032 ligand linked to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon (CRBN) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a CDK-binding SNS-032 ligand linked to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon (CRBN) .Chemical Reactions Analysis
“this compound” selectively induces degradation of CDK9 . It links the CDK inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C40H52N8O10S2 .Scientific Research Applications
CDK9 Inhibition and Degradation
Thal-sns-032, linked to a thalidomide derivative, selectively targets CDK9 for degradation, offering a novel approach in cancer therapy, particularly for cancers driven by transcriptional dysregulation. It induces CDK9 degradation without affecting other SNS-032 targets and has prolonged cytotoxic effects compared to CDK9 inhibition, suggesting a new strategy for converting multi-targeted inhibitors into selective degraders (Olson et al., 2017).
Effectiveness in Chronic Lymphocytic Leukemia and Multiple Myeloma
This compound, previously studied as SNS-032, has shown limited clinical activity in heavily pretreated patients with chronic lymphocytic leukemia and multiple myeloma. Its pharmacodynamic activity suggests a potential for dose and schedule modifications to maximize clinical efficacy in these conditions (Tong et al., 2010).
Target Modulation in Patient Samples
In studies involving mantle cell lymphoma lines and acute myeloid leukemia (AML) cells, this compound (SNS-032) exhibited varying degrees of apoptosis induction and inhibition of cell growth. This variability underscores the complexity of cellular responses to this compound and highlights the need for personalized approaches in its application (Chen et al., 2010).
Synergistic Activity with Other Agents
This compound has been found to exhibit synergistic activity with cytarabine in primary AML blasts, particularly in inhibiting the transcription of antiapoptotic genes. This combination therapy could enhance the sensitivity of AML cells to cytotoxic effects, offering a potential therapeutic strategy in AML treatment (Walsby et al., 2011).
Implications in Immunomodulatory Effects
This compound, as part of Thalidomide analogs, has been explored for its immunomodulatory effects, specifically in enhancing natural killer cell cytotoxicity in multiple myeloma. This represents an important direction for leveraging this compound's potential in immunotherapy (Davies et al., 2001).
Mechanism of Action
Target of Action
Thal-sns-032 is a proteolysis-targeting chimera (PROTAC) that primarily targets cyclin-dependent kinases 2, 7, and 9 . These kinases are critical in the communication and relay of signals to promote cellular growth and function . Cyclin-dependent kinase 2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle .
Mode of Action
this compound operates by linking the cyclin-dependent kinase inhibitor SNS-032 to a thalidomide derivative that binds the E3 ubiquitin ligase Cereblon . This results in the selective degradation of cyclin-dependent kinase 9 over other cyclin-dependent kinases . The degradation is achieved through co-engagement of cyclin-dependent kinase 9 and cereblon to promote E3 ligase-mediated ubiquitination and proteasomal degradation of cyclin-dependent kinase 9 .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving cyclin-dependent kinases. By degrading cyclin-dependent kinase 9, this compound disrupts the normal functioning of this kinase, which plays a crucial role in cell cycle regulation and transcriptional regulation . This disruption can have downstream effects on various cellular processes, including cell proliferation and survival .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . By selectively degrading cyclin-dependent kinase 9, this compound disrupts the normal cell cycle, leading to a decrease in cell proliferation . This can have significant effects on cancer cells, which rely on rapid and uncontrolled cell division for their growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOYLPNAIDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)
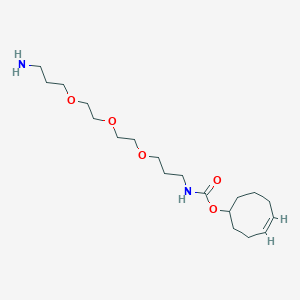

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)
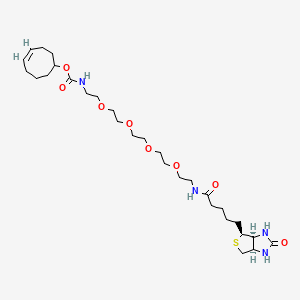
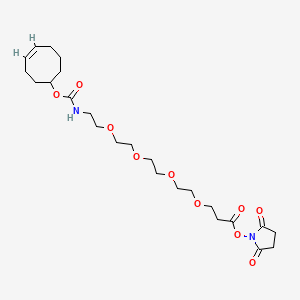

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
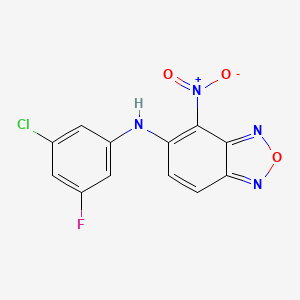
![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)
